

Application Notes and Protocols for AG-024322 in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

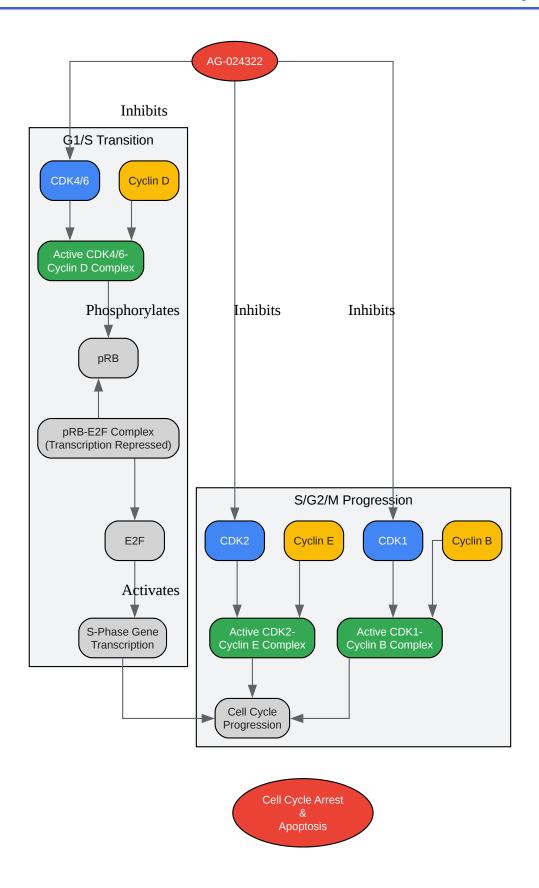
These application notes provide detailed information and protocols for the formulation and use of **AG-024322** in preclinical animal studies. **AG-024322** is a potent, ATP-competitive, and selective pan-cyclin-dependent kinase (CDK) inhibitor targeting CDK1, CDK2, and CDK4 with K_i values in the 1-3 nM range.[1] By inhibiting these key regulators of the cell cycle, **AG-024322** induces cell cycle arrest and apoptosis, leading to broad-spectrum anti-tumor activity.[1][2]

Mechanism of Action

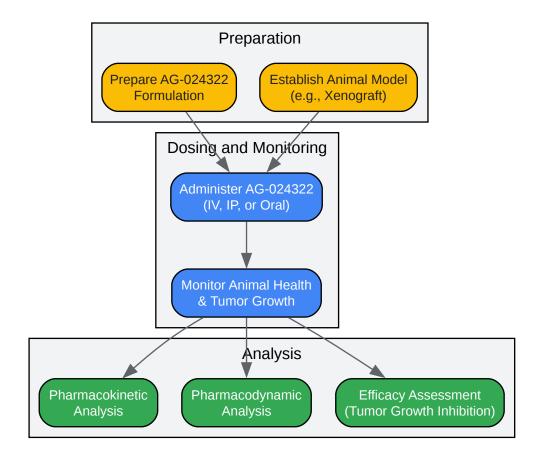
AG-024322 exerts its anti-tumor effects by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Specifically, it targets CDK1, CDK2, and CDK4.[1] Inhibition of these kinases disrupts the cell division cycle, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[1][2]

Signaling Pathway









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References

- 1. Characterization of in vitro and in vivo metabolism of AG-024322, a novel cyclindependent kinase (CDK) [scirp.org]
- 2. A Phase I Safety, Pharmacokinetic and Pharmacodynamic Study of AG-024322, an Inhibitor of Cyclin-Dependent Kinase 1,2, and 4, Administered Intravenously Daily for 5 Days Every 3 Weeks to Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]



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